molecular formula C14H23F3N2O6 B13600377 rac-methyl(3R,4S)-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylate,trifluoroaceticacid

rac-methyl(3R,4S)-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylate,trifluoroaceticacid

Cat. No.: B13600377
M. Wt: 372.34 g/mol
InChI Key: TXMYPCUDZVRPOS-VTLYIQCISA-N
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Description

rac-methyl(3R,4S)-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylate,trifluoroaceticacid is a complex organic compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protected amine and a carboxylate group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl(3R,4S)-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylate,trifluoroaceticacid typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Carboxylation: The carboxylate group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent under basic conditions.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often involving the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and yield. Additionally, purification steps such as crystallization, distillation, and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

rac-methyl(3R,4S)-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylate,trifluoroaceticacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine or the carboxylate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

rac-methyl(3R,4S)-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylate,trifluoroaceticacid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-methyl(3R,4S)-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylate,trifluoroaceticacid involves its interaction with specific molecular targets. The Boc-protected amine can undergo deprotection to reveal the free amine, which can then participate in various biochemical pathways. The carboxylate group can form ionic interactions with positively charged residues in proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • rac-methyl(3R,4S)-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylate
  • rac-methyl(3R,4S)-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylate,hydrochloride

Uniqueness

rac-methyl(3R,4S)-4-({[(tert-butoxy)carbonyl]amino}methyl)pyrrolidine-3-carboxylate,trifluoroaceticacid is unique due to the presence of the trifluoroacetic acid moiety, which imparts distinct chemical properties such as increased acidity and enhanced solubility in organic solvents. This makes it particularly useful in specific synthetic applications where these properties are advantageous.

Properties

Molecular Formula

C14H23F3N2O6

Molecular Weight

372.34 g/mol

IUPAC Name

methyl (3S,4R)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C12H22N2O4.C2HF3O2/c1-12(2,3)18-11(16)14-6-8-5-13-7-9(8)10(15)17-4;3-2(4,5)1(6)7/h8-9,13H,5-7H2,1-4H3,(H,14,16);(H,6,7)/t8-,9-;/m1./s1

InChI Key

TXMYPCUDZVRPOS-VTLYIQCISA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H]1CNC[C@H]1C(=O)OC.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)(C)OC(=O)NCC1CNCC1C(=O)OC.C(=O)(C(F)(F)F)O

Origin of Product

United States

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